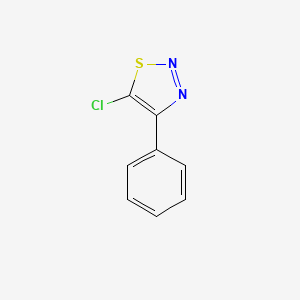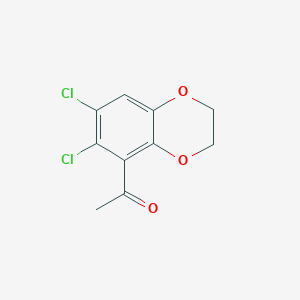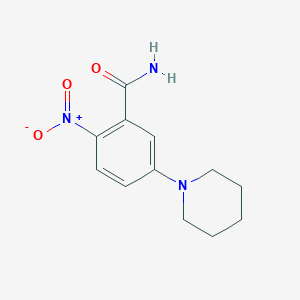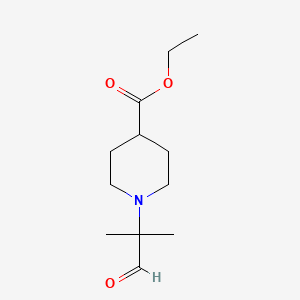
5-Cloro-4-fenil-1,2,3-tiadiazol
Descripción general
Descripción
5-Chloro-4-phenyl-1,2,3-thiadiazole (5CPT) is a heterocyclic organic compound which has been the subject of numerous scientific studies. It is an aromatic, nitrogen-containing, five-membered ring structure with a chlorine substituent. 5CPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. The aim of
Aplicaciones Científicas De Investigación
Terapéutica Anticancerígena
El anillo de tiadiazol, que está presente en 5-Cloro-4-fenil-1,2,3-tiadiazol, es un andamiaje versátil ampliamente estudiado en química medicinal. Su carácter mesoiónico le permite atravesar las membranas celulares e interactuar fuertemente con los objetivos biológicos, lo que lo hace eficaz en las actividades anticancerígenas. Los derivados de tiadiazol han demostrado eficacia en varios modelos de cáncer in vitro e in vivo, y algunos incluso han avanzado a ensayos clínicos .
Agentes Antibacterianos
Los derivados de tiadiazol, incluidos aquellos con la estructura this compound, se han estudiado por sus propiedades antibacterianas. Han demostrado potencial para inhibir el crecimiento de diversas cepas bacterianas, lo que podría ser crucial para desarrollar nuevos antibióticos frente a la creciente resistencia a los antibióticos .
Aplicaciones Antiinflamatorias
La investigación ha indicado que ciertos derivados de tiadiazol pueden producir efectos antiinflamatorios significativos. Esto sugiere que this compound podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios, potencialmente con menos efectos secundarios que los medicamentos actuales .
Investigación Antiviral
El amplio espectro de propiedades farmacológicas de los tiadiazoles incluye actividades antivirales. Los compuestos con la parte de tiadiazol se han explorado por su potencial para inhibir la replicación viral, lo que es una vía prometedora para el tratamiento de infecciones virales .
Aplicaciones Antifúngicas
Al igual que sus propiedades antibacterianas y antivirales, los derivados de tiadiazol también se han investigado por sus capacidades antifúngicas. Esto hace que this compound sea un candidato para su inclusión en la investigación de fármacos antifúngicos, lo cual es cada vez más importante a medida que aumenta la resistencia de los hongos a los fármacos .
Potencial Neuroprotector
Los tiadiazoles se han asociado con propiedades neuroprotectoras, lo que sugiere que los derivados como this compound podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. Esta aplicación es particularmente intrigante dada la complejidad y la actual falta de tratamientos eficaces para estas afecciones .
Safety and Hazards
The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 5-chloro-4-phenyl-1,2,3-thiadiazole, have been reported to interact with various targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also block the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, permitting them to inhibit replication of both bacterial and cancer cells .
Action Environment
It’s known that thiadiazole derivatives are sensitive to oxidation and reduction in alkali/acid media .
Análisis Bioquímico
Biochemical Properties
5-Chloro-4-phenyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 5-Chloro-4-phenyl-1,2,3-thiadiazole is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, which is essential in maintaining acid-base balance in tissues .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole has been shown to interact with DNA, leading to the disruption of DNA replication processes. This interaction is particularly significant in its role as an anticancer agent, as it inhibits the proliferation of cancer cells by preventing their replication .
Cellular Effects
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspase enzymes. This activation leads to the cleavage of cellular proteins and the eventual death of the cancer cells .
Furthermore, 5-Chloro-4-phenyl-1,2,3-thiadiazole influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound affects gene expression and cellular metabolism, leading to altered cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Chloro-4-phenyl-1,2,3-thiadiazole exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and DNA. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and affecting the enzyme’s catalytic function .
Additionally, 5-Chloro-4-phenyl-1,2,3-thiadiazole acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of several oncoproteins, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that 5-Chloro-4-phenyl-1,2,3-thiadiazole maintains its biological activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Chloro-4-phenyl-1,2,3-thiadiazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of microbial and cancer cells. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
5-Chloro-4-phenyl-1,2,3-thiadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites can then be excreted through the kidneys. The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 5-Chloro-4-phenyl-1,2,3-thiadiazole is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its distribution throughout the body. Additionally, it can cross cell membranes via passive diffusion, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also accumulate in the nucleus, where it exerts its effects on DNA replication and gene expression. Post-translational modifications, such as phosphorylation, may influence the targeting and localization of 5-Chloro-4-phenyl-1,2,3-thiadiazole to specific cellular compartments .
Propiedades
IUPAC Name |
5-chloro-4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377063 | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53646-00-7 | |
| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)





![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)



